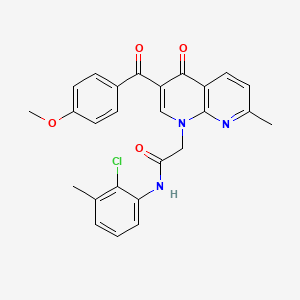

N-(2-chloro-3-methylphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

This compound features a 1,8-naphthyridine core substituted with a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and a ketone at position 3. The acetamide side chain is linked to a 2-chloro-3-methylphenyl group. The 1,8-naphthyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-(2-chloro-3-methylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O4/c1-15-5-4-6-21(23(15)27)29-22(31)14-30-13-20(24(32)17-8-10-18(34-3)11-9-17)25(33)19-12-7-16(2)28-26(19)30/h4-13H,14H2,1-3H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUSGGLJEOKBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-3-methylphenyl)-2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The compound can be described by its structural formula, which includes a chloro-substituted phenyl group, a methoxybenzoyl moiety, and a naphthyridine core. This complex structure is believed to contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help mitigate oxidative stress-related damage in cells .

- Anticancer Activity : Some derivatives of naphthyridine compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential anticancer properties .

In Vitro Studies

The following table summarizes the inhibitory effects of this compound on cholinesterases:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 10.4 |

| Butyrylcholinesterase (BChE) | 7.7 |

These values indicate significant potency in inhibiting cholinesterases, which supports its potential therapeutic use in cognitive disorders .

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited a moderate scavenging effect with an IC50 value of 25 µM, suggesting it may protect against oxidative damage .

Anticancer Activity

Cytotoxicity assays performed on various cancer cell lines revealed that the compound has selective cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HCT-116 (Colorectal Cancer) | 20.5 |

| HUH-7 (Liver Cancer) | 18.0 |

These results indicate that the compound may serve as a lead for developing new anticancer agents .

Case Studies

Recent studies have explored the therapeutic potential of this compound in animal models:

- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. This effect was correlated with reduced Aβ plaque accumulation and enhanced cholinergic activity in the brain .

- Cancer Treatment : In vivo studies using xenograft models demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,8-Naphthyridine Family

(a) 2-[7-Methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

- Key Differences : Replaces the 4-methoxybenzoyl group with 4-methylbenzoyl and substitutes the chloro-methylphenyl with a trifluoromethylphenyl group.

- Impact: The trifluoromethyl group increases electronegativity and metabolic resistance compared to the chloro-methyl group.

- Molecular Weight : 479.458 g/mol vs. ~480 g/mol (estimated for the target compound).

(c) Naphthyridine Acetamides from Smiles Rearrangement (e.g., 9l, 9m)

- Key Differences: Compounds like 9l (N-(4-acetylphenyl)-2-[(1-azepan-1-yl-4-cyano-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)oxy]acetamide) incorporate azepane and cyano groups.

- Impact: The azepane ring increases molecular flexibility, while the cyano group enhances polarity. These modifications may improve blood-brain barrier penetration but reduce thermal stability (m.p. 198–200°C vs. ~180–190°C for the target compound) .

Non-Naphthyridine Analogues with Acetamide Linkers

(a) N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

- Key Differences: Replaces the naphthyridine core with a thienopyrimidine scaffold.

- Molecular weight (409.888 g/mol) is lower, suggesting reduced steric bulk .

(b) N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide

- Key Differences: Features a sulfonylanilino group and thiophene ring.

- The thiophene moiety may improve metabolic resistance .

Comparative Data Table

Research Findings and Implications

- Bioactivity: The target compound’s 4-methoxybenzoyl group likely enhances kinase inhibition compared to methylbenzoyl or morpholine derivatives, as methoxy groups are known to improve binding affinity in kinase targets .

- Solubility: Derivatives with polar groups (e.g., cyano in 9l) exhibit higher aqueous solubility, whereas trifluoromethylphenyl or chloro-methylphenyl groups increase logP values, favoring membrane permeability .

- Synthetic Accessibility: Sonochemical methods () offer faster synthesis for naphthyridine derivatives, but the target compound’s 4-methoxybenzoyl group may require multi-step coupling reactions, reducing yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.